8-甲氧基-3-(5-苯基-1,3,4-恶二唑-2-基)色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chromen-2-one derivatives and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the reaction of starting materials such as 2-Hydroxy-3-methoxybenzaldehyde with other reagents to form various intermediates and final products. For instance, in the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, 3-acetyl-8-methoxy-2H-chromen-2-one is produced using Ethyl acetoacetate and Piperidine catalyst. This intermediate is then brominated and cyclized to form a scaffold that can be further modified to produce the title compound derivatives .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene ring, which can be substituted with various functional groups. The molecular and supramolecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been established using X-ray diffraction. These structures exhibit significant conformational features, such as the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromen-2-one derivatives can include oxidative cyclization, bromination, and cyclization with thiourea. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . Similarly, the bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea is a key step in the synthesis of thiazolyl amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. The synthesized compounds are often characterized using techniques like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis to confirm their structures . The supramolecular architecture of these compounds is characterized by interactions such as C–H···A (A = O, π) and π-stacking, which can influence their crystalline properties and stability .

科学研究应用

抗菌活性

研究表明,与 8-甲氧基-3-(5-苯基-1,3,4-恶二唑-2-基)色满-2-酮 类似的衍生物具有抗菌特性。例如,Ashok 等人(2016 年)的一项研究详细介绍了新型吡喃并[2,3-f]色满-4-酮的合成,重点介绍了其高效的微波辅助合成和对细菌和真菌菌株的显着体外抗菌活性。分子对接研究支持这些化合物也显示出作为 DNA 促旋酶抑制剂的潜力 (Ashok 等人,2016 年)。另一项研究重点关注 4-羟基色满-2-酮的新衍生物的抗菌作用,强调了其高度的抑菌和杀菌活性,表明类似化合物在对抗微生物感染中具有潜力 (贝赫拉米和多布罗希,2019 年)。

抗真菌和抗菌特性

马赫什等人(2022 年)合成了含有 2H-色满-2-酮部分的新恶二唑衍生物,展示了它们作为抗菌和抗真菌剂的潜力。这突出了该化合物在针对微生物感染的治疗开发中的相关性 (马赫什等人,2022 年)。此外,巴特等人(2013 年)合成了香豆素掺入的 1,3,4-恶二唑衍生物的席夫碱,显示出显着的抗菌活性,这表明这些化合物在针对微生物病原体的药物应用中具有实用性 (巴特等人,2013 年)。

分子对接和合成

用于医学和药理学潜在应用的新型化合物的合成和表征,包括它们与生物靶标的相互作用,已得到广泛探索。例如,塞尔特等人(2018 年)的一项研究通过各种光谱技术表征了一个目标化合物并进行了分子对接研究,表明该方法在药物开发中的价值 (塞尔特等人,2018 年)。

抗癌和诱导细胞凋亡的药物

研究还延伸到探索化合物的抗癌特性。例如,蔡等人(2006 年)利用化学遗传学方法来识别诱导细胞凋亡的小分子,突出了 8-甲氧基-3-(5-苯基-1,3,4-恶二唑-2-基)色满-2-酮 等化合物在癌症治疗中的潜力 (蔡等人,2006 年)。

未来方向

The future directions for “8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one” could involve further exploration of its biological activities. Given the reported biological activities of the 1,3,4-oxadiazoles class of compounds, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .

属性

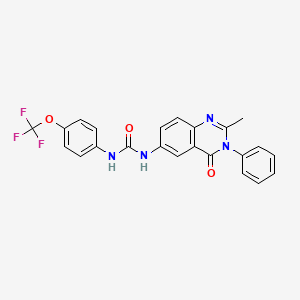

IUPAC Name |

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYKPRXPWLVOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)

![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)

![N-[2-(acetylamino)ethyl]-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2522868.png)